4-amino-N-(2-methoxyethyl)benzenesulfonamide
Description
4-Amino-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide derivative characterized by a para-aminobenzenesulfonamide core with a 2-methoxyethyl group attached to the sulfonamide nitrogen. Sulfonamides are historically significant as antibacterial agents, but their applications have expanded to include antifungal, anticancer, and enzyme-inhibitory activities due to modifications in the N-substituent .
Properties
IUPAC Name |
4-amino-N-(2-methoxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-14-7-6-11-15(12,13)9-4-2-8(10)3-5-9/h2-5,11H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTXZWHXMSJEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-amino-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-amino-4-methoxybenzenesulfonamide with 2-methoxyethylamine under controlled conditions.
Substitution Reaction: The intermediate product undergoes a substitution reaction with sulfonyl chloride to form the final compound.
Industrial production methods for this compound are not widely documented, but laboratory synthesis follows the above-mentioned steps with precise control over reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
4-amino-N-(2-methoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of 4-amino-N-(2-methoxyethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, a series of benzenesulfonamide derivatives were synthesized and evaluated for their inhibitory effects against carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. Compounds showed high selectivity and potency against breast cancer cell lines, such as MDA-MB-231 and MCF-7, demonstrating IC50 values ranging from 10.93 to 25.06 nM for CA IX inhibition . Notably, one derivative led to a 22-fold increase in apoptosis induction in cancer cells compared to controls .
Antiviral Activity
In addition to anticancer effects, certain derivatives of this compound have been investigated for antiviral activities. A study reported that some benzenesulfonamide-containing compounds exhibited sub-micromolar levels of antiviral activity against HIV-1, with selectivity indices indicating their potential as therapeutic agents . The structure-activity relationship highlighted the importance of para-substitutions for enhancing antiviral potency.
Enzyme Inhibition Studies
Carbonic Anhydrase Inhibition
The primary application of this compound lies in its role as an inhibitor of carbonic anhydrases (CAs), which are enzymes crucial for various physiological processes. Research has shown that this compound and its derivatives can selectively inhibit different CA isoforms, which is significant for developing treatments for conditions like glaucoma and edema . The binding affinities of these compounds vary significantly among different isoforms, with some showing nanomolar affinities.
Biological Studies
Proteomics and Metabolic Pathway Analysis
The compound is also employed in proteomics research to study protein structures and functions. Its ability to interact with specific molecular targets makes it valuable for investigating enzyme activities and metabolic pathways. This application is critical in understanding disease mechanisms and developing targeted therapies.
Industrial Applications
Synthesis of Chemical Compounds
In industrial settings, this compound serves as a precursor for synthesizing other chemical compounds. Its unique structure allows it to be incorporated into various chemical reactions, facilitating the production of more complex molecules used in pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Properties
A study synthesized several benzenesulfonamide derivatives and tested their effects on triple-negative breast cancer cell lines. Compounds demonstrated significant inhibitory effects on cell proliferation and induced apoptosis through the activation of specific cellular pathways .
Case Study 2: Antiviral Efficacy
Research focused on the antiviral potential of modified benzenesulfonamides against HIV-1 revealed promising results, with one compound exhibiting an EC50 value significantly lower than existing antiviral agents . This suggests that further optimization could lead to effective treatments.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including antibacterial and anti-inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
The following table summarizes key structural analogs of 4-amino-N-(2-methoxyethyl)benzenesulfonamide, highlighting differences in substituents, biological activities, and synthesis pathways:
Key Observations:
Substituent Impact on Bioactivity: Heterocyclic substituents (e.g., isoxazole in sulfamethoxazole, pyrimidine in sulfadoxine) confer specificity toward bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis . Alkylamino groups (e.g., 2-aminoethyl in ) enable metal complexation, enhancing antimicrobial and anticancer properties . The 2-methoxyethyl group in the target compound may balance hydrophilicity and membrane permeability, though direct biological data are sparse compared to well-studied analogs like sulfamethoxazole .
Synthesis Pathways: Sulfonamides with heterocyclic substituents (e.g., sulfathiazole) are typically synthesized via nucleophilic substitution between sulfanilyl chloride and heterocyclic amines . The target compound and alkylamino analogs (e.g., 2-aminoethyl derivatives) may involve similar routes, with modifications in the amine reagent (e.g., 2-methoxyethylamine) .
Physicochemical Properties: Hydrogen bonding: The methoxy group in this compound may participate in hydrogen-bonding networks, influencing crystal packing and solubility . Solubility: Alkoxyalkyl substituents (e.g., 2-methoxyethyl) generally improve aqueous solubility compared to purely aromatic substituents (e.g., pyridin-2-yl in compound II from ) .
Biological Activity
4-amino-N-(2-methoxyethyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways. Notably, sulfonamides are recognized for their ability to inhibit carbonic anhydrase (CA) isozymes, which play a crucial role in various physiological processes.
Inhibition of Carbonic Anhydrase
Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on carbonic anhydrase isozymes. For instance, one study reported that related compounds showed IC50 values ranging from 10.93 nM to 25.06 nM against CA IX and from 1.55 μM to 3.92 μM against CA II, indicating a preference for CA IX inhibition .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies.
Induction of Apoptosis
A notable study highlighted that derivatives of benzenesulfonamides can induce apoptosis in cancer cell lines such as MDA-MB-231. The compound exhibited a remarkable increase in annexin V-FITC positive apoptotic cells, suggesting its potential as an anticancer agent .
Antibacterial Properties
In addition to its anticancer effects, this compound has shown promising antibacterial activity.
Inhibition Against Bacterial Strains
Research has indicated that this compound can inhibit bacterial growth effectively. For instance, related compounds demonstrated significant inhibition rates against Staphylococcus aureus at concentrations around 50 μg/mL .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.
ADMET Studies
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound possesses favorable pharmacokinetic properties, which are crucial for its development as a therapeutic agent .
Case Studies and Experimental Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-amino-N-(2-methoxyethyl)benzenesulfonamide and its derivatives?
- Methodological Answer : A common approach involves reacting substituted acyl chlorides with aminosulfonamides in the presence of pyridine. For example, substituted acids are treated with thionyl chloride to generate acyl chlorides, which are then coupled with sulfonamide intermediates under controlled conditions . Cyclocondensation reactions with aryl aldehydes and mercaptoacetic acid in toluene (reflux, 2 hours) are also effective for hybrid derivatives .
Q. How is the purity and structural integrity of synthesized 4-amino-benzenesulfonamide derivatives validated?
- Methodological Answer : Techniques include elemental analysis, melting point determination, and spectroscopic methods (FT-IR for functional groups, H/C NMR for structural confirmation). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. What are the key solubility and stability considerations for handling this compound in aqueous environments?
- Methodological Answer : Solubility tests in polar (e.g., DMSO, ethanol) and non-polar solvents guide experimental design. Stability studies under varying pH (e.g., 3–9) and temperature (4–40°C) are critical, with UV-Vis spectroscopy monitoring degradation over time .
Advanced Research Questions
Q. How can computational methods elucidate the tautomerization mechanisms of 4-amino-benzenesulfonamide derivatives?
- Methodological Answer : Density functional theory (DFT) at the 6-311++G(d,p) basis set evaluates enol-imine/keto-amine tautomerization energetics. Solvent effects are modeled using polarizable continuum models (PCM), and thermodynamic parameters (ΔG, ΔH) assess feasibility .
Q. What advanced spectroscopic techniques resolve structural ambiguities in sulfonamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths/angles and crystallographic packing. Solid-state NMR and time-resolved fluorescence spectroscopy provide insights into dynamic molecular behavior .
Q. How do QSAR models predict the biological activity of 4-amino-benzenesulfonamide analogs?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, molar refractivity, and HOMO/LUMO energies. Docking studies (AutoDock Vina) against target enzymes (e.g., dihydropteroate synthase) validate binding affinities .
Q. What protocols identify forced degradation products of sulfonamide derivatives under stress conditions?
- Methodological Answer : Accelerated degradation (40°C/75% RH, oxidative/acidic/alkaline conditions) followed by LC-MS/MS and H NMR identifies products like 4-amino-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide. Stability-indicating assays ensure method specificity .
Q. How do environmental factors influence the sorption behavior of 4-amino-benzenesulfonamide in soil systems?
- Methodological Answer : Batch sorption experiments with soil organic matter (SOM) quantify partition coefficients (). Computational chemistry (molecular dynamics simulations) models interactions with humic acids, while FT-IR tracks functional group binding .
Q. What strategies resolve contradictions in crystallographic data refinement for sulfonamide complexes?
- Methodological Answer : SHELXTL and WinGX suites refine twinned or low-resolution data. Multi-solution algorithms (e.g., charge flipping in SHELXD) and residual density analysis correct for disorder or missing electron density .
Methodological Best Practices
- Data Contradiction Analysis : Compare experimental (e.g., NMR chemical shifts) and computational (DFT-predicted shifts) results to identify outliers. Use Bayesian statistics to assess confidence intervals in QSAR predictions .
- Experimental Design : Prioritize orthogonal analytical techniques (e.g., XRD + solid-state NMR) for structural validation. Include negative controls in biological assays to rule out nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
